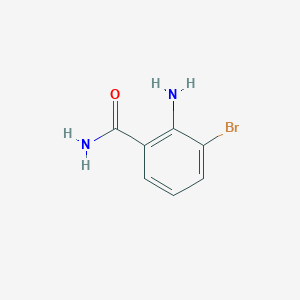

2-Amino-3-bromobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTYNQNVZNPATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629002 | |

| Record name | 2-Amino-3-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437998-34-0 | |

| Record name | 2-Amino-3-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In--Depth Technical Guide to 2-Amino-3-bromobenzamide (CAS 437998-34-0): A Versatile Building Block for Modern Drug Discovery

This document provides a comprehensive technical overview of 2-Amino-3-bromobenzamide, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the compound's properties, a plausible and detailed synthetic route with mechanistic rationale, its strategic applications in drug discovery, and essential safety protocols.

Core Concepts & Strategic Importance

This compound (CAS: 437998-34-0) is a substituted benzamide derivative that has garnered interest as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure is characterized by three key functional groups on a benzene ring: an amino group (-NH₂), a bromine atom (-Br), and a carboxamide group (-C(O)NH₂). The specific ortho- and meta-positioning of these groups provides a unique steric and electronic environment, making it a valuable scaffold for creating diverse molecular libraries.

The primary utility of this compound lies not as an end-product, but as a foundational component. The bromine atom serves as a highly functional "handle" for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds. The amino and amide groups offer sites for further derivatization and are crucial for forming hydrogen bond interactions with biological targets. Notably, this compound is classified within the family of "Protein Degrader Building Blocks," highlighting its potential in the synthesis of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).[2]

Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 437998-34-0 | [1][2][3][4] |

| Molecular Formula | C₇H₇BrN₂O | [1][2][4] |

| Molecular Weight | 215.05 g/mol | [1][2][4] |

| Physical State | Solid | [1][3] |

| Purity | Typically >95-98% | [1][2][3] |

| Boiling Point | 292.2 °C at 760 mmHg | [1][5] |

| Density | ~1.7 g/cm³ | [1][5] |

| Flash Point | 130.5 - 131 °C | [1][5] |

| InChI Key | LBTYNQNVZNPATH-UHFFFAOYSA-N | [3][5] |

| SMILES | NC(=O)c1cccc(c1N)Br | [4] |

| Storage | Keep in a dark place, inert atmosphere, room temperature. | [3] |

Synthesis and Mechanistic Insights

While multiple synthetic routes may exist, a logical and efficient pathway can be proposed based on established organic chemistry principles, similar to methods used for related aminobenzaldehydes.[6][7][8] The following section outlines a plausible two-step synthesis starting from 2-nitrobenzamide, explaining the rationale behind each procedural choice.

Proposed Synthetic Workflow

The synthesis involves a selective reduction of a nitro group followed by a regioselective bromination.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Selective Reduction of 2-Nitrobenzamide to 2-Aminobenzamide

-

Rationale: The reduction of an aromatic nitro group is a classic transformation. While various reagents exist (e.g., H₂/Pd-C, SnCl₂), using iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in an ethanol/water solvent system is a cost-effective, scalable, and environmentally benign method known as the Béchamp reduction. The iron acts as the electron donor, and the NH₄Cl prevents the formation of passivating iron oxide layers, ensuring the reaction proceeds to completion.

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrobenzamide (1.0 eq) and a 5:1 mixture of ethanol and water.

-

Add iron powder (3.0-4.0 eq) and ammonium chloride (1.5 eq) to the suspension.

-

Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron and iron salts.

-

Wash the Celite pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 2-aminobenzamide, which can be used in the next step without further purification or purified by recrystallization if necessary.

-

Step 2: Regioselective Bromination of 2-Aminobenzamide

-

Rationale: The amino group (-NH₂) is a powerful ortho-, para-directing group in electrophilic aromatic substitution. To achieve selective bromination at the C3 position (ortho to the amino group), a mild brominating agent is required to prevent over-bromination. N-Bromosuccinimide (NBS) is an ideal choice as it provides a low concentration of Br₂ in situ, allowing for controlled monobromination. Acetonitrile is a suitable polar aprotic solvent for this reaction.

-

Protocol:

-

Dissolve the crude 2-aminobenzamide (1.0 eq) from Step 1 in acetonitrile in a flask protected from light.

-

Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and improve regioselectivity.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude solid via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Applications in Drug Discovery & Development

The true value of this compound is realized in its application as a versatile intermediate. Its pre-functionalized structure allows for rapid diversification, making it a powerful tool in generating compound libraries for screening.

Role as a Scaffold for Bioactive Molecules

The benzamide moiety is a well-established pharmacophore found in numerous approved drugs.[9] By using this compound as a starting point, chemists can explore novel chemical space around this privileged scaffold. For instance, the core structure is analogous to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a key target in oncology.[10] This suggests that derivatives of the title compound could be synthesized and screened for similar inhibitory activities.

Workflow Integration in Drug Discovery

The compound seamlessly integrates into the modern drug discovery pipeline, particularly in hit-finding and lead optimization stages.

Caption: Integration of this compound into a drug discovery workflow.

This workflow demonstrates how the strategic use of cross-coupling reactions at the bromine position and derivatization at the amine/amide positions can rapidly generate a library of diverse compounds. These compounds are then subjected to high-throughput screening against a biological target of interest to identify "hits," which can be further optimized into lead candidates.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. This compound is classified with specific hazards that require careful management.

GHS Hazard Information

| Hazard | Code | Description | Pictogram |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid formation and inhalation of dust and aerosols.[5][12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).[12] Avoid contact with skin and eyes.[5][12]

-

Respiratory Protection: If engineering controls are inadequate, use a NIOSH-approved particulate respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][12] Keep in a dark place under an inert atmosphere.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a catalog chemical; it is a strategically designed building block that offers significant advantages for synthetic and medicinal chemists. Its trifunctional nature provides a robust platform for generating novel and diverse molecular architectures. By understanding its physicochemical properties, employing rational synthetic strategies, and leveraging its potential in scaffold-based drug design, researchers can effectively utilize this compound to accelerate the discovery of next-generation therapeutics. As with all laboratory work, a commitment to safety and proper handling is essential for successful and responsible research.

References

- This compound | 437998-34-0 | 98% - LBAO Chemicals. LBAO Chemicals. [Link]

- This compound [CAS: 437998-34-0]. Ivy Fine Chemicals. [Link]

- This compound, min 95%, 10 grams. Amazon.com. [Link]

- Preparation method of 2-amino-3,5-dibromobenzaldehyde.

- Preparation method of 2-amino-3,5-dibromobenzaldehyde.

- Synthesis of 2-Amino-3,5-dibromobenzaldehyde. Semantic Scholar. [Link]

- 3-Aminobenzamide | C7H8N2O | CID 1645. PubChem. [Link]

Sources

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 437998-34-0 [sigmaaldrich.cn]

- 4. ivychem.com [ivychem.com]

- 5. echemi.com [echemi.com]

- 6. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 8. Synthesis of 2-Amino-3,5-dibromobenzaldehyde | Semantic Scholar [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Amino-3-bromobenzamide: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromobenzamide is a halogenated aromatic amide that serves as a versatile and valuable building block in the fields of organic synthesis and medicinal chemistry. Its distinct molecular architecture, featuring adjacent amino, bromo, and carboxamide functionalities on a benzene ring, provides a unique platform for the construction of complex heterocyclic systems and the development of novel pharmacologically active agents. This technical guide offers a comprehensive analysis of the molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol for this compound. Furthermore, it explores its strategic applications as a key intermediate in drug discovery, underscoring its importance for researchers and scientists in the pharmaceutical industry.

Core Molecular and Physical Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

Molecular Identity and Weight

The foundational identifiers for this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₇BrN₂O | [1][2] |

| Molecular Weight | 215.05 g/mol | [1][2] |

| CAS Number | 59749-47-2 / 437998-34-0 | [1][2][3] |

| Appearance | Solid | [3] |

Note on CAS Numbers: Both CAS numbers are frequently associated with this compound in chemical databases and supplier catalogs.

Molecular Structure and Inherent Properties

The spatial arrangement of atoms and functional groups in this compound dictates its reactivity and potential for intermolecular interactions.

Figure 1. 2D representation of the this compound molecular structure.

The ortho orientation of the amino and carboxamide groups facilitates intramolecular hydrogen bonding, which can influence the compound's conformational preferences and reactivity. The bromine atom at the 3-position is a key feature, serving as a versatile synthetic handle for a variety of cross-coupling reactions, thereby enabling the diversification of the molecular scaffold.

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is most reliably achieved through the selective bromination of 2-aminobenzamide. The following protocol is designed to be self-validating through in-process monitoring, ensuring reproducibility and high purity of the final product.

Synthetic Workflow Overview

Figure 2. A self-validating workflow for the synthesis of this compound.

Detailed Experimental Methodology

Expertise & Experience Insight: The choice of N-bromosuccinimide (NBS) as the brominating agent and acetonitrile as the solvent provides a high degree of regioselectivity for the position ortho to the activating amino group and para to the deactivating carboxamide group. This method avoids the use of harsher reagents like liquid bromine and offers a more controlled reaction profile.

Protocol Steps:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 equivalent) in acetonitrile.

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature.[4]

-

Reaction Execution: Allow the reaction mixture to stir at room temperature for approximately 30 minutes.[4]

-

Self-Validation via Monitoring: The progress of the reaction should be meticulously monitored by Thin-Layer Chromatography (TLC). This step is critical for ensuring the complete consumption of the starting material and for minimizing the formation of di-brominated byproducts.

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product of high purity.

Applications in Drug Discovery and Heterocyclic Synthesis

The strategic placement of the amino, bromo, and carboxamide groups makes this compound a highly sought-after intermediate in medicinal chemistry.

A Versatile Building Block

This compound is a key starting material for the synthesis of a wide array of heterocyclic scaffolds, which are prevalent in many approved drugs. The amino and carboxamide groups can be readily cyclized with various reagents to form fused ring systems, while the bromine atom provides a site for further molecular elaboration through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This versatility allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Role in the Synthesis of Bioactive Molecules

Benzamide derivatives, in general, are known to possess a broad spectrum of biological activities, including antimicrobial, analgesic, and anticancer properties. Specifically, the 2-aminobenzamide core is a key component in a number of potent and selective inhibitors of various enzymes. The ability to introduce a wide range of substituents at the 3-position via the bromo-intermediate allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

Conclusion

This compound is a foundational building block for researchers and scientists engaged in drug discovery and organic synthesis. Its well-defined molecular structure and predictable reactivity, coupled with a reliable and self-validating synthetic protocol, make it an indispensable tool for the creation of novel and complex molecules. The insights and methodologies presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile compound in their pursuit of new therapeutic agents and innovative chemical entities.

References

- BenchChem. (2024). A Technical Guide to 2-Amino-5-bromobenzamide: Synthesis, Properties, and Applications in Drug Development.

- ResearchGate. (n.d.). Halogenation of 2-aminobenzamide (AB). Reagents & conditions: (i) NBS, CH3CN, RT, 0.5 h (X = Br) or NIS, AcOH, RT, 1 h (X = I); (ii) NIS, AcOH, RT, 1 h; (iii) NBS (2 equiv.), AcOH, RT, 2 h.

- BenchChem. (2024). Application Notes and Protocols for the Bromination of Benzamide.

- Human Metabolome Database. (2020). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947).

- Fisher Scientific. (n.d.). This compound, min 95%, 10 grams.

- MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- LBAO Chemicals. (n.d.). This compound | 437998-34-0 | 98%.

- PubChem. (n.d.). 2-Bromobenzamide.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

- Achmem. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis of 2-amino-3, 5-dibromobenzophenone.

- NIST. (n.d.). Benzamide, m-bromo-.

- ChemicalBook. (n.d.). 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum.

- Lab-Chemicals.Com. (n.d.). This compound.

- BenchChem. (2024). The Versatility of 3-Bromobenzamide in Modern Research: A Technical Guide.

- ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc.

- PubChem. (n.d.). This compound.

- NIH. (2012). 2-Amino-N,3-dimethylbenzamide.

- NIH. (2019). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis.

Sources

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 2-Amino-3-bromobenzamide: Synthesis, Applications, and Experimental Protocols

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound this compound. It delves into its chemical identity, plausible synthetic pathways, applications in medicinal chemistry, and detailed experimental protocols, providing a holistic view of its utility and handling.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic amide that serves as a valuable building block in organic synthesis. Its structure, featuring an amine, a bromine atom, and an amide group on a benzene ring, offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The strategic placement of these functional groups allows for participation in a wide array of chemical reactions.

A summary of its key identifiers and properties is presented below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 437998-34-0 | [1][2] |

| Molecular Formula | C₇H₇BrN₂O | [1][2] |

| Molecular Weight | 215.05 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)N)C(=O)N | [3] |

| InChI Key | LBTYNQNVZNPATH-UHFFFAOYSA-N | |

| Physical State | Solid | [1] |

| Purity (Typical) | >95-98% | [1][2] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [3] |

Rationale and Plausible Synthesis Pathway

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A logical and controllable synthetic route starts from 3-bromo-2-nitrobenzoic acid. This approach is superior to the direct bromination of 2-aminobenzamide, which could lead to a mixture of products due to the strong activating effects of the amino and amide groups.

The proposed two-step synthesis involves the amidation of the carboxylic acid followed by the reduction of the nitro group.

Caption: Proposed synthetic route for this compound.

Causality Behind Experimental Choices:

-

Step 1: Amidation via Acyl Chloride: Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a standard, high-yielding method. The acyl chloride is highly reactive and readily undergoes nucleophilic substitution with ammonia in the next step.

-

Step 2: Amide Formation: Aqueous ammonia is used in excess to react with the acyl chloride and to neutralize the HCl byproduct generated in the reaction. Carrying out the addition at 0°C helps to control the exothermicity of the reaction.

-

Step 3: Nitro Group Reduction: The reduction of the nitro group is the final and key step. Using iron powder with an electrolyte like ammonium chloride in a protic solvent (ethanol/water) is a classic and cost-effective method for this transformation (Béchamp reduction). It is generally preferred in industrial settings over catalytic hydrogenation for its selectivity and operational simplicity, especially when sulfur-containing functional groups are absent.

Applications in Drug Discovery and Development

The utility of this compound is most pronounced in medicinal chemistry, where it serves as a scaffold or a key intermediate. Its classification as a "Protein Degrader Building Block" highlights its relevance in cutting-edge therapeutic modalities.[2]

Intermediate for Heterocyclic Synthesis

The ortho-amino benzamide structure is a classic precursor for the synthesis of various heterocyclic systems, such as quinazolinones, which are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The bromine atom can be retained for later-stage functionalization or can direct cyclization reactions.

Scaffold for Targeted Therapies

The benzamide moiety is a well-established pharmacophore that can form critical hydrogen bond interactions with protein targets.[4] Derivatives of this compound are explored for their potential as inhibitors of various enzymes.

-

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a crucial class of cancer therapeutics. The benzamide core is a known structural motif in many PARP inhibitors, where it mimics the nicotinamide portion of the NAD+ substrate.

-

Kinase Inhibitors: The benzamide scaffold is also found in numerous kinase inhibitors, where it can act as a hinge-binding motif.[4]

The diagram below illustrates the conceptual integration of the this compound core into a hypothetical inhibitor, showcasing its role in forming a complex molecule through subsequent chemical modifications at its reactive sites.

Caption: Conceptual workflow for developing complex inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction where this compound serves as the aryl halide partner. This reaction is authoritative in its widespread use and reliability.

Objective: To synthesize 2-Amino-3-phenylbenzamide from this compound and phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Workflow Diagram:

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). Stir the suspension for 5 minutes. Then, add the palladium(II) acetate and triphenylphosphine catalysts.

-

Heating and Monitoring: Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, and wash with brine.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Combine the pure fractions and remove the solvent to yield the final product, 2-Amino-3-phenylbenzamide. Confirm its identity and purity using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handle in a well-ventilated place, preferably a chemical fume hood.[5]

-

Wear suitable protective clothing, including gloves and safety glasses.[5]

-

-

Storage:

Conclusion

This compound stands out as a highly versatile and valuable chemical intermediate. Its trifunctional nature provides a robust platform for constructing complex molecular architectures relevant to pharmaceuticals, particularly in the development of targeted cancer therapies and protein degraders. The synthetic accessibility and well-defined reactivity, especially in cornerstone reactions like Suzuki-Miyaura coupling, make it an indispensable tool for medicinal chemists and drug discovery professionals. Adherence to proper handling and safety protocols is paramount when utilizing this compound in a research setting.

References

- This compound | 437998-34-0 | 98%. LBAO Chemicals.

- This compound, min 95%, 10 grams.

- This compound | 437998-34-0. Sigma-Aldrich.

- This compound | C7H7BrN2O | CID 22931092. PubChem.

- Benzamide, 2-amino-3-bromo- SDS, 437998-34-0 Safety D

- This compound. Achmem.

- This compound | 437998-34-0. Sigma-Aldrich (Merck).

- The Versatility of 3-Bromobenzamide in Modern Research: A Technical Guide. Benchchem.

Sources

solubility of 2-Amino-3-bromobenzamide in common solvents

An In-depth Technical Guide to the Solubility of 2-Amino-3-bromobenzamide in Common Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in various synthetic and pharmaceutical applications.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of its solubility, presenting both predictive analysis and detailed experimental methodologies for its determination.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that influences its bioavailability, processability, and formulation development. A thorough understanding of a compound's solubility in various solvent systems is paramount for designing robust synthetic routes, developing effective purification strategies, and formulating drug products with optimal delivery characteristics. This guide delves into the solubility profile of this compound, offering a predictive framework grounded in its molecular structure and providing actionable experimental protocols for its empirical determination.

Theoretical Framework: Predicting Solubility Behavior

The molecular structure of this compound, featuring an aromatic ring substituted with an amino group, a bromine atom, and a primary amide, dictates its interactions with different solvents. The presence of both hydrogen bond donors (-NH2, -CONH2) and acceptors (C=O, -NH2) suggests a propensity for solubility in polar protic and aprotic solvents.[2][3] Conversely, the nonpolar benzene ring and the bulky bromine atom are expected to contribute to its solubility in less polar and nonpolar organic solvents.

Based on the principle of "like dissolves like," we can anticipate the following solubility trends[4]:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino and amide groups can form strong hydrogen bonds with these solvents, facilitating dissolution. However, the hydrophobic benzene ring and the bromine atom may limit high solubility, particularly in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the -NH2 and -CONH2 protons. The overall polarity of these solvents should also effectively solvate the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar nature of the amino and amide functional groups.

The acidic and basic nature of the molecule further influences its solubility in aqueous solutions of varying pH. The amino group can be protonated under acidic conditions, forming a more soluble salt, while the amide proton is weakly acidic and can be deprotonated under strongly basic conditions.[5][6]

Quantitative Solubility Analysis (Hypothetical Data)

The following table summarizes the predicted and hypothetical quantitative solubility of this compound in a range of common laboratory solvents at ambient temperature (25 °C). This data is presented for illustrative purposes to guide experimental design.

| Solvent Category | Solvent | Predicted Solubility (Qualitative) | Hypothetical Solubility (g/L) |

| Polar Protic | Water | Sparingly Soluble | 0.5 |

| Methanol | Soluble | 25 | |

| Ethanol | Moderately Soluble | 15 | |

| Isopropanol | Slightly Soluble | 5 | |

| Polar Aprotic | DMSO | Very Soluble | > 100 |

| DMF | Very Soluble | > 100 | |

| Acetonitrile | Moderately Soluble | 10 | |

| Acetone | Moderately Soluble | 12 | |

| Nonpolar | Hexane | Insoluble | < 0.1 |

| Toluene | Sparingly Soluble | 0.8 | |

| Dichloromethane | Slightly Soluble | 3 | |

| Acidic/Basic | 5% Aqueous HCl | Soluble | 50 |

| 5% Aqueous NaOH | Slightly Soluble | 2 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-controlled experimental procedures. The following sections detail the methodologies for both qualitative and quantitative solubility assessment.

Materials and Equipment

-

This compound (Purity >98%)[1]

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Scintillation vials or test tubes

-

Selected solvents (analytical grade)

Safety Precautions

Handle this compound in a well-ventilated area, preferably a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Consult the Safety Data Sheet (SDS) for detailed hazard information.[8][9] The compound may cause skin and eye irritation and may be harmful if swallowed.[10][11]

Qualitative Solubility Determination Workflow

This method provides a rapid assessment of solubility in various solvents.

Caption: Workflow for qualitative solubility assessment.

Procedure:

-

Weigh approximately 10 mg of this compound into a small vial.

-

Add 1 mL of the selected solvent.

-

Vortex the mixture vigorously for 1 minute.

-

Visually inspect the solution. Classify as "soluble" if the solid completely dissolves, "insoluble" if it remains undissolved, or "partially soluble" if some solid remains.

Quantitative Solubility Determination: The Equilibrium Solubility Method

This method provides a precise measurement of solubility.

Caption: Protocol for quantitative equilibrium solubility determination.

Procedure:

-

Add an excess amount of this compound to a known volume of solvent in a sealed vial to create a saturated solution.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Conclusion and Future Directions

This guide has provided a detailed overview of the solubility of this compound, combining theoretical predictions with practical experimental protocols. The presented (hypothetical) data suggests that polar aprotic solvents like DMSO and DMF are excellent choices for dissolving this compound, while its solubility in water and nonpolar solvents is limited. The provided methodologies offer a robust framework for researchers to empirically determine the solubility profile in their specific solvent systems of interest. Further studies could investigate the effect of temperature on solubility to determine the thermodynamics of dissolution and explore the use of co-solvents to enhance solubility for specific applications.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of organic compounds. (2017, June 24). Quora.

- This compound | 437998-34-0 | 98%. (n.d.). LBAO Chemicals.

- 2-Amino-5-bromobenzamide. (n.d.). PubChem.

- CAS No : 437998-34-0| Chemical Name : this compound. (n.d.). Pharmaffiliates.

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.

- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2025, August 10). ResearchGate.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.).

Sources

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. biosynth.com [biosynth.com]

- 9. echemi.com [echemi.com]

- 10. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. achmem.com [achmem.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromobenzamide: Starting Materials and Core Methodologies

Introduction

2-Amino-3-bromobenzamide is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a range of pharmacologically active molecules. Its unique substitution pattern, featuring an amine, a bromine atom, and an amide group on an aromatic ring, provides multiple reactive sites for further chemical elaboration. This guide offers a comprehensive technical overview of the primary synthetic routes to this compound, focusing on the selection of starting materials, the rationale behind the chosen reaction conditions, and detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be efficiently achieved through two principal and strategically distinct pathways. The choice between these routes often depends on the availability of starting materials, desired scale, and laboratory capabilities.

-

Pathway 1: Electrophilic Bromination of 2-Aminobenzamide. This is a direct and often preferred method due to its atom economy and straightforward execution. It involves the selective introduction of a bromine atom at the C3 position of the 2-aminobenzamide backbone.

-

Pathway 2: Amidation of 2-Amino-3-bromobenzoic Acid. This route begins with a pre-brominated precursor, 2-amino-3-bromobenzoic acid, and subsequently forms the amide functionality. This can be advantageous when the starting acid is readily available or when direct bromination of the amide proves challenging.

The following sections will delve into the specifics of each pathway, providing the necessary technical details for successful execution.

Pathway 1: Direct Bromination of 2-Aminobenzamide

This approach leverages the ortho- and para-directing effects of the amino group to facilitate the selective bromination at the position ortho to the amine and meta to the amide.

Starting Material: 2-Aminobenzamide

2-Aminobenzamide, also known as anthranilamide, is a commercially available solid. Its structure contains two key functional groups: an activating amino group (-NH₂) and a deactivating but ortho-, para-directing carboxamide group (-CONH₂). The powerful activating and ortho-directing nature of the amino group is the dominant factor in electrophilic aromatic substitution, guiding the incoming electrophile (Br⁺) to the positions ortho and para to it. Since the para position is occupied by the amide, the bromination preferentially occurs at the C3 position.

Key Reagents and Rationale

The selection of the brominating agent is critical for achieving high regioselectivity and yield.

-

N-Bromosuccinimide (NBS): This is the reagent of choice for this transformation.[1] NBS is a convenient and safer alternative to liquid bromine, providing a slow and controlled release of electrophilic bromine. This controlled reactivity helps to minimize over-bromination and the formation of side products.

-

Solvent (Acetonitrile, CH₃CN): Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the starting material and reagent without interfering with the reaction.[1]

Experimental Protocol: Synthesis via Bromination

The following protocol is based on established literature procedures.[1]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide in acetonitrile (CH₃CN).

-

Stir the solution at room temperature until the starting material is fully dissolved.

Step 2: Bromination

-

To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise over a period of 10-15 minutes. A slight exotherm may be observed.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to an hour.[1]

Step 3: Work-up and Purification

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting residue can be purified by recrystallization or column chromatography to yield pure this compound.

Data Summary: Bromination Pathway

| Parameter | Value/Condition | Source |

| Starting Material | 2-Aminobenzamide | [1] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | Acetonitrile (CH₃CN) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | ~0.5 hours | [1] |

Workflow Diagram: Bromination of 2-Aminobenzamide

Caption: Workflow for the synthesis of this compound via amidation.

Conclusion

The synthesis of this compound is readily achievable through robust and well-documented chemical methodologies. The choice of starting material—either 2-aminobenzamide for direct bromination or 2-amino-3-bromobenzoic acid for subsequent amidation—dictates the overall synthetic strategy. Both pathways offer efficient means to access this important chemical intermediate. A thorough understanding of the underlying reaction mechanisms and careful execution of the described protocols are paramount for achieving high yields and purity, thereby facilitating its application in the complex landscape of pharmaceutical research and development.

References

- Halogenation of 2-aminobenzamide (AB). Reagents & conditions: (i) NBS,... ResearchGate.

Sources

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 2-Amino-3-bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and well-characterized building blocks. 2-Amino-3-bromobenzamide, a seemingly unassuming aromatic amide, has emerged as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and critical applications of this compound, offering field-proven insights for professionals in drug development.

Discovery and Historical Context: A Stepping Stone to PARP Inhibition

The history of this compound is intrinsically linked to the development of a groundbreaking class of cancer drugs known as PARP (poly(ADP-ribose) polymerase) inhibitors. While the exact first synthesis of this compound is not prominently documented in seminal literature, its significance grew with the burgeoning interest in PARP as a therapeutic target in the early 21st century.

The journey of PARP inhibitors began with the discovery of the PARP enzyme itself and its crucial role in DNA single-strand break repair.[1] This understanding laid the groundwork for the concept of "synthetic lethality," a therapeutic strategy that exploits the co-occurrence of two genetic defects to selectively kill cancer cells.[2] In cancers with mutations in the BRCA1 or BRCA2 genes, which are deficient in homologous recombination-based DNA double-strand break repair, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, resulting in selective cancer cell death.[2]

As medicinal chemists designed and synthesized libraries of compounds to target the PARP enzyme, the benzamide scaffold emerged as a key pharmacophore. The strategic placement of substituents on the benzamide ring was found to be critical for potency and selectivity. It is within this context that this compound became a valuable intermediate, providing a reactive handle for the construction of more complex molecules, most notably the highly successful PARP inhibitor, Olaparib (Lynparza™).[3][4]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The compound is a solid at room temperature and its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 437998-34-0 | [5] |

| Molecular Formula | C₇H₇BrN₂O | [5] |

| Molecular Weight | 215.05 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | Not available | [5] |

| Boiling Point | 92.2 °C at 760 mmHg | [5] |

| Density | 1.7 g/cm³ | [5] |

| Solubility | Not available | [5] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through the electrophilic bromination of 2-aminobenzamide. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS).

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) is a strong activating group, directing the incoming electrophile (bromonium ion, Br⁺, generated from NBS) to the ortho and para positions. In the case of 2-aminobenzamide, the position ortho to the amino group and meta to the amide group is sterically and electronically favored for substitution.

Experimental Protocol: Bromination of 2-Aminobenzamide using NBS

This protocol describes a general procedure for the synthesis of this compound.

Reagents and Materials:

-

2-Aminobenzamide

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Stirring apparatus

-

Reaction vessel

-

Purification equipment (e.g., column chromatography or recrystallization apparatus)

Procedure: [6]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-aminobenzamide in acetonitrile at room temperature.

-

Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.0 equivalent) portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically within 30 minutes).[6]

-

Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) to destroy any unreacted bromine.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for the preparation of this compound.

Application in Drug Discovery: The Synthesis of Olaparib Intermediate

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of the PARP inhibitor Olaparib.[3][4] The amino and bromo functionalities on the molecule allow for sequential reactions to build the complex heterocyclic core of Olaparib.

A critical step in the synthesis of an Olaparib intermediate involves the reaction of this compound with other reagents to form a phthalazinone ring system. The specific details of these multi-step syntheses are often proprietary and can vary. However, a general representation of its utility can be illustrated.

Conceptual Synthetic Pathway to an Olaparib Precursor:

Caption: Conceptual pathway to an Olaparib precursor utilizing this compound.

Conclusion

This compound serves as a testament to the importance of fundamental chemical building blocks in the advancement of medicine. Its journey from a relatively obscure intermediate to a critical component in the synthesis of a life-saving cancer therapeutic highlights the intricate and often unheralded work of synthetic chemists. This guide provides a foundational understanding of its history, synthesis, and application, empowering researchers and drug development professionals to leverage this versatile molecule in the creation of next-generation pharmaceuticals.

References

- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing). [Link]

- Halogenation of 2-aminobenzamide (AB). Reagents & conditions: (i) NBS,...

- The development of PARP inhibitors in ovarian cancer: from bench to bedside - PMC - NIH. [Link]

- Evolution of PARP Inhibitors in Advanced Ovarian Cancer - OncLive. [Link]

- Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones - MDPI. [Link]

- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - NIH. [Link]

- WO2018038680A1 - Processes for preparing olaparib - Google P

- Synthesis of 2-Amino-3,5-dibromobenzaldehyde - Semantic Scholar. [Link]

- Synthesis of Olaparib Derivatives and Their Antitumor Activities - ResearchG

- N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines.

- A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach - RSC Publishing. [Link]

- Synthesis of 2‐aminobenzamide under various conditions[a] - ResearchG

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchG

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. [Link]

- Supplementary Information - The Royal Society of Chemistry. [Link]

- bmse000668 Benzamide

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - NIH. [Link]

- US20180057464A1 - Processes for preparing olaparib - Google P

Sources

- 1. N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. 145123-24-6 | 2-Amino-3-bromobenzaldehyde | Aryls | Ambeed.com [ambeed.com]

- 5. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Introduction: Unveiling the Molecular Signature of 2-Amino-3-bromobenzamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-bromobenzamide

This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of more complex molecules, including indole derivatives, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this molecule. This guide, intended for researchers and professionals in drug development, provides a detailed analysis of the spectroscopic data of this compound, offering insights into the interpretation of its unique spectral features.

The structural integrity and purity of a compound are paramount in any scientific endeavor. Spectroscopic analysis provides a molecular fingerprint, allowing for the confirmation of the desired structure and the detection of any impurities. For this compound, the interplay of the amino, bromo, and amide functional groups on the benzene ring gives rise to a distinct set of signals in each spectroscopic method. Understanding these signals is crucial for quality control, reaction monitoring, and the elucidation of reaction mechanisms.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound forms the basis for interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with an amino group (-NH₂), a bromine atom (-Br), and a carboxamide group (-CONH₂). The relative positions of these substituents (ortho, meta, para) are critical in determining the electronic environment of each atom and, consequently, their spectroscopic behavior.

Diagram 1: Chemical Structure of this compound

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Proposed Structure |

| [M]⁺ | 214/216 | Molecular Ion |

| [M - NH₂]⁺ | 198/200 | Loss of amino radical |

| [M - CONH₂]⁺ | 171/173 | Loss of carboxamide radical |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |

Conclusion: A Comprehensive Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers, ensuring the accurate identification and quality assessment of this important synthetic intermediate.

References

- Wiley-VCH. (2007). Supporting Information.

- The Royal Society of Chemistry. Supporting information.

- National Center for Biotechnology Information. (n.d.). 2-Bromobenzamide. PubChem.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- LBAO Chemicals. (n.d.). This compound.

- Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide.

- ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc.

- eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- SpectraBase. (n.d.). benzamide, 3-bromo-N-[2-[(2-chloro-6-nitrophenyl)amino]ethyl]-.

- National Institute of Standards and Technology. (n.d.). Benzamide, m-bromo-. NIST WebBook.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- Alchem Pharmtech. (n.d.). CAS 437998-34-0 | this compound.

- MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane.

- Symbiosis Online Publishing. (2015, July 30). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.

- Medizinische Fakultät Münster. (n.d.). Amino acids.

- SciSpace. (n.d.). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision.

- Semantic Scholar. (n.d.). Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide.

- OSU Chemistry. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- SpectraBase. (n.d.). 2-Amino-benzoic acid.

- SpectraBase. (n.d.). 3-Bromobenzamide.

- SpectraBase. (n.d.). p-bromobenzamide.

- National Center for Biotechnology Information. (n.d.). 2-Amino-3-nitrobenzamide. PubChem.

- Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics.

Sources

Unlocking the Synthetic Potential of 2-Amino-3-bromobenzamide: A Guide for Advanced Research

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Versatility of a Multifunctional Scaffold

In the vast landscape of chemical building blocks, certain molecules stand out for their inherent versatility and latent potential. 2-Amino-3-bromobenzamide is one such compound. While seemingly a simple substituted benzene ring, its unique arrangement of three distinct functional groups—an amine, a bromine atom, and a carboxamide—positions it as a powerful starting material for a multitude of advanced applications. The strategic placement of these groups, particularly the ortho relationship between the amine and the bromine, opens doors to complex heterocyclic syntheses, while the bromine itself serves as a linchpin for modern cross-coupling methodologies.

This guide moves beyond a simple cataloging of properties. As a senior application scientist, my objective is to provide a strategic framework for researchers, illuminating not just what can be done with this molecule, but why specific research avenues are promising. We will explore its reactivity through the lens of mechanistic causality, propose tangible research projects in medicinal chemistry and materials science, and provide field-tested protocols to initiate these investigations. This document is designed to be a launchpad for innovation, empowering scientists to transform this humble building block into novel drugs, functional materials, and complex molecular architectures.

Section 1: Core Molecular Profile and Reactivity Analysis

Before embarking on complex synthetic campaigns, a foundational understanding of the molecule's properties and electronic nature is paramount.

Physicochemical Characteristics

This compound (CAS RN: 437998-34-0) is a solid at room temperature.[1] Its core structure presents a unique interplay of electron-donating (amino) and electron-withdrawing (bromo, benzamide) groups that dictates its reactivity.

| Property | Value | Source |

| CAS Number | 437998-34-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₇BrN₂O | [1][2][3][5][6] |

| Molecular Weight | 215.05 g/mol | [1][2][3][5][6][7] |

| Appearance | Solid | [1] |

| Boiling Point | 92.2 °C at 760 mmHg | [1] |

| Density | 1.7 g/cm³ | [1] |

| LogP | 1.85 | [1] |

Note: Some physical properties like melting point and solubility are not consistently reported in public databases and should be determined experimentally.

The Tri-Functional Reactivity Map

The true potential of this compound lies in the distinct and synergistic reactivity of its three functional groups. The choice of reaction conditions can selectively target one group while preserving the others, allowing for a stepwise and controlled diversification of the molecular scaffold.

Caption: Reactivity map of this compound.

-

C2-Amino Group: This is a potent nucleophilic center and a directing group. It readily participates in acylation, sulfonylation, and reductive amination. Crucially, it enables intramolecular cyclization reactions with the adjacent C3 position, forming valuable heterocyclic cores.

-

C3-Bromo Group: This is the molecule's primary gateway to molecular complexity via metal-catalyzed cross-coupling reactions. It is the ideal handle for introducing new aryl, heteroaryl, alkyl, alkyne, or amino substituents, making it central to library synthesis for drug discovery.

-

C1-Amide Group: The primary amide is a robust hydrogen bond donor and acceptor, a key feature for molecular recognition in biological systems (e.g., binding to enzyme backbones). While more stable than an ester, it can be hydrolyzed to the corresponding carboxylic acid or dehydrated to a nitrile under specific conditions.

Section 2: Potential Research Area: Medicinal Chemistry & Drug Development

The 2-aminobenzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bond interactions makes it an excellent starting point for inhibitor design.

Rationale: A Scaffold for Targeted Therapies

Many inhibitors, particularly in oncology, target the ATP-binding site of kinases or the NAD+ binding site of enzymes like Poly(ADP-ribose) polymerase (PARP). The 2-aminobenzamide motif can mimic the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of a kinase or the active site of PARP. The C3-bromo position provides a vector for synthetic elaboration into solvent-exposed regions, allowing for the optimization of potency and selectivity.

Proposed Research Workflow: From Virtual Screen to Lead Candidate

A logical and efficient workflow is proposed for developing novel inhibitors based on the this compound core.

Caption: A workflow for drug discovery.

Exemplar Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a robust method for C-C bond formation at the C3-position, a cornerstone of library development. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 3-Aryl-2-aminobenzamide derivatives.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or SPhos (0.04 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq), anhydrous

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Nitrogen or Argon gas supply

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (Causality: Catalyst Protection): To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq). The inert atmosphere is critical because the active Pd(0) catalyst, formed in situ, is sensitive to oxidation by air, which would deactivate it and halt the reaction.

-

Catalyst Addition (Causality: Pre-catalyst Choice): Add the palladium source (Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃). The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and facilitates the crucial reductive elimination step of the catalytic cycle. More advanced biarylphosphine ligands like SPhos can accelerate the reaction and improve yields for challenging substrates.

-

Solvent Addition (Causality: Phase and Solubility): Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent mixture (Dioxane/H₂O). Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is another measure to remove dissolved oxygen. The aqueous phase is necessary to dissolve the carbonate base and facilitate the transmetalation step.

-

Reaction Execution (Causality: Thermal Activation): Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS. The heat provides the necessary activation energy for the oxidative addition of the aryl bromide to the Pd(0) center, the rate-limiting step for electron-rich amines.

-

Work-up and Purification (Causality: Product Isolation): Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to isolate the pure 3-aryl-2-aminobenzamide derivative. This standard work-up removes the inorganic salts, water-soluble byproducts, and the catalyst residues.

Section 3: Potential Research Area: Synthesis of Novel Heterocyclic Systems

The ortho-amino-bromo functionality is a classic precursor for constructing fused heterocyclic rings, which are foundational cores in pharmaceuticals and agrochemicals.[8]

Rationale: Intramolecular Cyclization Strategies

By reacting the amino group and subsequently inducing an intramolecular reaction involving the C3-position, a variety of five, six, or seven-membered rings can be forged. This approach is highly efficient, building molecular complexity rapidly.

Caption: Potential pathways to heterocyclic systems.

Exemplar Protocol: Microwave-Assisted Synthesis of a Quinazolinone Precursor

This protocol demonstrates a modern, time-efficient method for the first step in a potential cyclization sequence.

Objective: To synthesize 2-acetamido-3-bromobenzamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

-

Pyridine (2.0 eq) or another non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Microwave reactor vials

Step-by-Step Methodology:

-

Reagent Preparation (Causality: Stoichiometry and Base Function): In a microwave vial, dissolve this compound (1.0 eq) in anhydrous DCM. Add pyridine (2.0 eq). The pyridine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine which would render it non-nucleophilic. It also serves as a catalyst.

-

Acylation (Causality: Nucleophilic Attack): Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise. The lone pair of the C2-amino group attacks the electrophilic carbonyl carbon of the acetyl chloride. A slight excess of the acylating agent ensures full conversion.

-

Microwave Irradiation (Causality: Rapid Heating): Seal the vial and place it in a microwave reactor. Irradiate at 80 °C for 10-15 minutes. Microwave heating provides rapid and uniform energy input, dramatically reducing reaction times compared to conventional heating.

-

Work-up and Isolation (Causality: Purity): After cooling, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and brine. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallization from ethanol/water or purification via a short silica plug may be performed if necessary.

Section 4: Conclusion and Future Outlook

This compound is far more than a simple catalog chemical. It is a strategically designed platform for chemical innovation. The research avenues presented here—rational drug design targeting kinases and PARP, and the efficient synthesis of complex heterocyclic cores—represent just the beginning.

Future research could extend into:

-

Materials Science: Using palladium-catalyzed polymerization reactions at the bromo-position to create novel conductive or emissive polymers.

-

PROTACs and Degraders: Employing the scaffold as a building block for Proteolysis Targeting Chimeras (PROTACs), where the amide can interact with a target protein and the bromo-position serves as an attachment point for an E3 ligase-binding moiety.[2]

-

Agrochemicals: Developing new fungicides and insecticides, as the benzamide and heterocyclic motifs are common in commercial agrochemicals.[9]

The key to unlocking this molecule's full potential lies in the systematic and creative application of modern synthetic methodologies to its three distinct functional handles. By understanding the underlying principles of its reactivity, researchers are well-equipped to develop the next generation of functional molecules.

References

- This compound, min 95%, 10 grams - Science Company. [Link]

- This compound | C7H7BrN2O | CID 22931092 - PubChem, N

- 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem, N

- CAS No : 437998-34-0| Chemical Name : this compound - Pharmaffili

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. [Link]

- CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google P

- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD

- EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google P

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. [Link]

Sources

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound - CAS:437998-34-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | C7H7BrN2O | CID 22931092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

safety and handling precautions for 2-Amino-3-bromobenzamide

An In-Depth Technical Guide to the Safe Handling of 2-Amino-3-bromobenzamide

Introduction: Understanding the Compound

This compound (CAS No. 437998-34-0) is a substituted benzamide derivative utilized as a key intermediate in chemical synthesis and pharmaceutical research.[1][2] Its molecular structure, featuring an amino group and a bromine atom on the benzene ring, makes it a versatile building block, particularly in the synthesis of indole derivatives and other heterocyclic systems of medicinal interest.[1] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. The toxicological properties of this compound have not been exhaustively investigated, a fact that mandates a conservative and rigorous approach to its handling.[3][4]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the critical safety protocols and handling precautions for this compound. It moves beyond a simple recitation of rules to explain the rationale behind the procedures, fostering a culture of safety grounded in scientific understanding.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified as a hazardous substance, and its handling requires stringent controls to mitigate risks.

GHS Classification

Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07), and the signal word is "Warning".[5]

Physicochemical Properties and Associated Risks

Understanding the physical properties of a compound is crucial for anticipating its behavior under various laboratory conditions and for planning safe handling and storage.

| Property | Value | Safety Implication | Source |

| CAS Number | 437998-34-0 | Unique identifier for substance tracking and information retrieval. | [2] |

| Molecular Formula | C₇H₇BrN₂O | [7] | |

| Molecular Weight | 215.05 g/mol | Required for accurate molar calculations when preparing solutions. | [1] |

| Physical State | Solid | Poses a risk of dust formation and inhalation. | [5] |

| Flash Point | 131 °C (267.8 °F) | The compound is combustible but does not ignite easily at ambient temperatures. | [7] |

| Boiling Point | 292 °C (557.6 °F) | High boiling point suggests low volatility under standard conditions. | [7] |

| Storage Temperature | Room temperature, in an inert atmosphere. | Requires protection from atmospheric moisture and oxygen for stability. | [5][6] |

Toxicological Profile: The Rationale for Caution

While comprehensive toxicological data is limited, the known hazards are consistent with the chemical nature of aromatic amines.[3][4]

-

Irritation: The skin, eye, and respiratory irritation potential stems from the compound's ability to interact with and potentially damage mucosal and epithelial tissues. Aromatic amines can be readily absorbed and may cause localized inflammatory responses.

-

Ingestion Toxicity: The "Harmful if swallowed" classification indicates that oral exposure can lead to systemic toxic effects.

-

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[8] However, it is noted that aromatic amines as a class can, under certain conditions (e.g., contact with nitrites), form nitrosamines, which have shown carcinogenic properties in animal studies. This potential underscores the importance of preventing exposure.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with engineering controls to contain the hazard at its source, supplemented by appropriate PPE as the final barrier.

Engineering Controls

All manipulations of this compound, especially handling of the solid powder, must be conducted in a certified chemical fume hood.[4] This is the primary engineering control to prevent inhalation of dust and to contain any potential spills. The fume hood should have a calibrated and verified face velocity. A safety shower and eyewash station must be readily accessible and located near the workstation.[4][9]